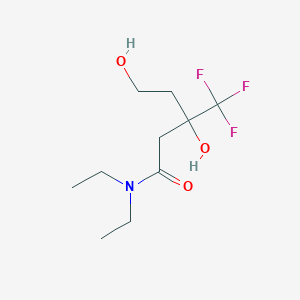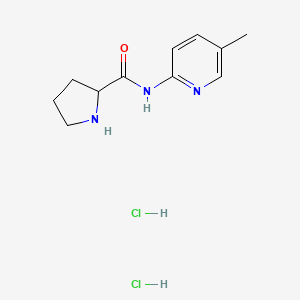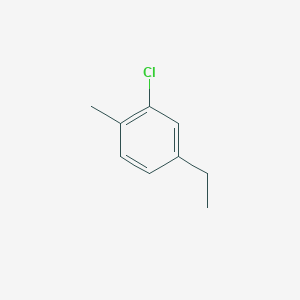
2-Chloro-4-ethyl-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethyl-1-methylbenzene is an aromatic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethyl group at the fourth position, and a methyl group at the first position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethyl-1-methylbenzene (p-ethyl toluene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{11}\text{Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and alkylation.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.
Alkylation: Alkyl halides in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Nitration: 2-Chloro-4-ethyl-1-methyl-5-nitrobenzene.
Sulfonation: 2-Chloro-4-ethyl-1-methyl-5-sulfonic acid.
Oxidation: 2-Chloro-4-carboxy-1-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-ethyl-1-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing the reaction to proceed. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming substituents to the meta position relative to the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-methylbenzene: Lacks the ethyl group, making it less sterically hindered.
4-Ethyl-1-methylbenzene: Lacks the chlorine atom, making it more reactive towards electrophilic substitution.
2-Chloro-4-methyl-1-ethylbenzene: Similar structure but different substitution pattern.
Uniqueness: 2-Chloro-4-ethyl-1-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (ethyl and methyl groups) and electron-withdrawing (chlorine atom) substituents makes it a versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
89032-10-0 |
|---|---|
Molekularformel |
C9H11Cl |
Molekulargewicht |
154.63 g/mol |
IUPAC-Name |
2-chloro-4-ethyl-1-methylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
RLRGLGNLRXJNCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


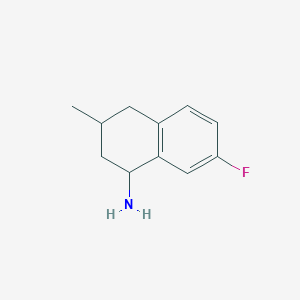
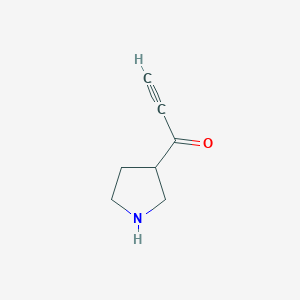


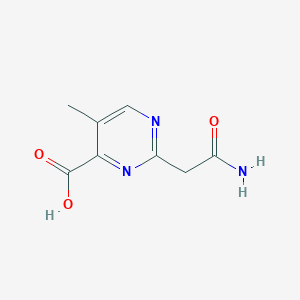
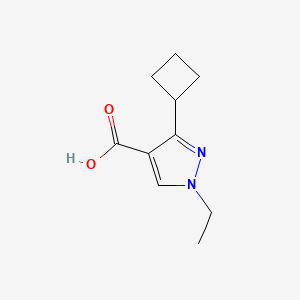
amine](/img/structure/B13220255.png)
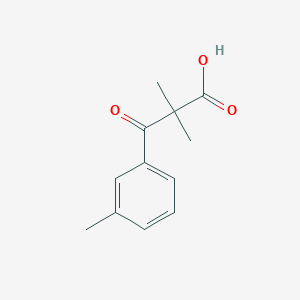
![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13220268.png)
![2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine](/img/structure/B13220280.png)

